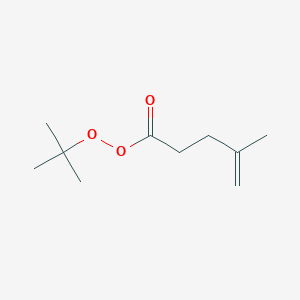
tert-Butyl 4-methylpent-4-eneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-methylpent-4-eneperoxoate is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their ability to decompose and release oxygen, making them useful in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl 4-methylpent-4-eneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with 4-methylpent-4-ene. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond. The reaction conditions often include maintaining a low temperature to prevent the decomposition of the peroxide.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and stabilization to ensure the quality and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-methylpent-4-eneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Decomposition: Due to the presence of the peroxide group, the compound can decompose to release oxygen and form radicals.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts and acidic or basic conditions.
Decomposition: The decomposition can be induced by heat or light, often in the presence of a stabilizer to control the reaction rate.
Substitution: Reagents such as halogens or nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxidized organic compounds.
Decomposition: The decomposition products include oxygen gas and various organic radicals.
Substitution: The products depend on the substituent introduced, such as halogenated or alkylated compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-methylpent-4-eneperoxoate has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions, helping to start the polymerization process by generating radicals.
Biology: The compound can be used in studies involving oxidative stress and the effects of reactive oxygen species on biological systems.
Medicine: Research into the compound’s potential as an antimicrobial agent or in drug delivery systems is ongoing.
Industry: It is used in the production of plastics, resins, and other materials where controlled oxidation or polymerization is required.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-methylpent-4-eneperoxoate involves the generation of radicals through the decomposition of the peroxide bond. These radicals can then participate in various chemical reactions, such as initiating polymerization or oxidizing other compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl hydroperoxide: A simpler peroxide compound used in similar applications.
4-Methylpent-4-ene: The hydrocarbon precursor used in the synthesis of tert-Butyl 4-methylpent-4-eneperoxoate.
Benzoyl peroxide: Another organic peroxide used as an initiator in polymerization and as an acne treatment.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of tert-butyl hydroperoxide and 4-methylpent-4-ene. This combination allows it to participate in a wider range of reactions and applications compared to its individual components.
Eigenschaften
CAS-Nummer |
104222-90-4 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
tert-butyl 4-methylpent-4-eneperoxoate |
InChI |
InChI=1S/C10H18O3/c1-8(2)6-7-9(11)12-13-10(3,4)5/h1,6-7H2,2-5H3 |
InChI-Schlüssel |
GSEICXYGEDVLMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCC(=O)OOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
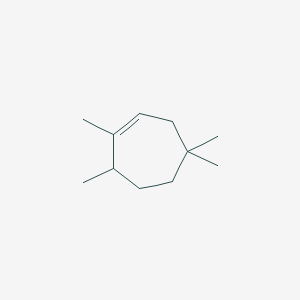
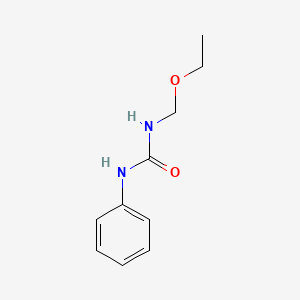
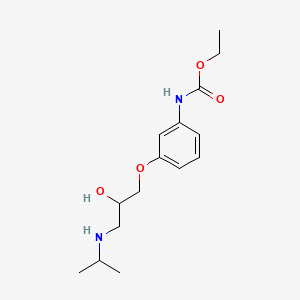
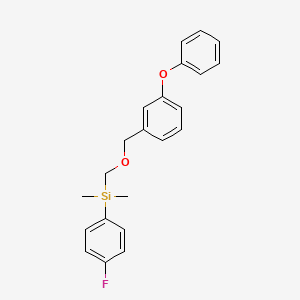
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
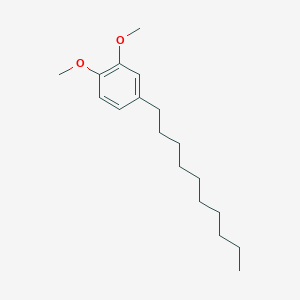
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)


![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)

